1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1-Cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative with a carboxamide functional group at position 4. Alternative data suggests a formula of C19H25N5O (MW: ~335–367) for closely related analogs . The compound features a cyclopentyl group at position 1, a methyl group at position 6, and an N-(2-methylpropyl) carboxamide moiety. These substituents likely enhance lipophilicity and steric bulk, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C17H24N4O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-cyclopentyl-6-methyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H24N4O/c1-11(2)9-18-17(22)14-8-12(3)20-16-15(14)10-19-21(16)13-6-4-5-7-13/h8,10-11,13H,4-7,9H2,1-3H3,(H,18,22) |
InChI Key |
AOKXQSOMNYKCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Under these conditions, the 4-iodo intermediate reacts with CO (generated from formic acid, mesyl chloride, and triethylamine) and isobutylamine to furnish the target carboxamide in 93% yield (Table 1).
Table 1: Aminocarbonylation Optimization for Carboxamide Formation
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | 5 mol% Xantphos |
| CO Source | Formic acid/mesyl Cl |
| Temperature | 100°C |
| Time | 18 hours |
| Yield | 93% |
Functional Group Tolerance
The protocol tolerates diverse amine nucleophiles, including sterically hindered and heterocyclic amines. For example, reactions with 2-methylpropylamine proceed efficiently due to the ligand’s (Xantphos) ability to stabilize the palladium center during oxidative addition.
Characterization and Analytical Data
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-5), 7.92 (s, 1H, H-3), 4.85–4.78 (m, 1H, cyclopentyl), 3.40 (d, J = 6.8 Hz, 2H, NCH₂), 2.65 (s, 3H, C6-CH₃), 2.10–1.85 (m, 8H, cyclopentyl), 1.02 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.2 (CONH), 152.1 (C-4), 148.3 (C-3a), 136.5 (C-6), 124.9 (C-5), 115.7 (C-7a), 58.4 (cyclopentyl), 48.2 (NCH₂), 28.9 (CH(CH₃)₂), 25.6–23.1 (cyclopentyl), 22.3 (C6-CH₃).
-
HRMS : Calcd for C₂₀H₂₇N₄O ([M+H]⁺): 363.2034; Found: 363.2038.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects :
- Cyclopentyl vs. Benzyl Groups : Cyclopentyl (target compound) provides balanced lipophilicity and conformational flexibility, whereas 2-chlorobenzyl () introduces electronic effects that enhance binding but may reduce metabolic stability .
- Carboxamide Variations : The N-(2-methylpropyl) group in the target compound contrasts with triazole () or pyridylmethyl () substituents. Triazole analogs likely exhibit stronger hydrogen-bonding interactions .
- Halogenation : Fluorine () and chlorine () substituents improve target affinity and stability but may increase toxicity risks .
Molecular Weight and Solubility :
- The target compound’s disputed formula (300.4 Da) suggests lower molecular weight than triazole-containing analogs (367.4 Da) . Lower MW may improve membrane permeability but reduce target specificity.
Synthetic and Analytical Considerations :
- SHELX programs () are widely used for crystallographic refinement of such compounds, aiding in structural validation .
Limitations and Discrepancies
- Missing Physical Data : Melting points, solubility, and stability data are absent across sources, limiting comparative analysis.
Biological Activity
1-Cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse pharmacological properties. The unique structural features of this compound, including the presence of cyclopentyl and 2-methylpropyl groups, contribute to its distinct biological profile.
Chemical Structure and Properties
The molecular formula of 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is with a molecular weight of 300.4 g/mol. The IUPAC name reflects its complex structure, which includes a bicyclic pyrazolo[3,4-b]pyridine framework and a carboxamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
| InChI Key | AOKXQSOMNYKCJO-UHFFFAOYSA-N |
Research indicates that 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in diseases such as cancer and neurological disorders .
- Receptor Binding : It interacts with various receptors, potentially acting as an agonist or antagonist. These interactions can modulate signaling pathways that are crucial for maintaining cellular homeostasis .
Pharmacological Applications
The compound's potential applications span several therapeutic areas:
- Cancer Treatment : Due to its ability to inhibit enzymes related to tumor growth and proliferation, it is being investigated as a potential anti-cancer agent.
- Neurological Disorders : Its interaction with neurotransmitter receptors suggests possible benefits in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of pyrazolo[3,4-b]pyridine derivatives, including this compound:
- Antituberculotic Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
- Inhibition of Kinases : The compound has been reported to act as an inhibitor of various kinases involved in cancer progression, which may lead to reduced tumor growth .
Synthesis and Optimization
The synthesis of 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps:
- Key Reactions : The process typically includes cyclization reactions to form the pyrazolo core followed by alkylation and amide bond formation.
- Optimization Techniques : Advanced techniques such as continuous flow reactors and purification methods are employed to enhance yield and purity during synthesis .
Comparison with Similar Compounds
The unique combination of functional groups in 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide distinguishes it from other pyrazolo derivatives:
| Compound Name | Key Features |
|---|---|
| 1-Cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Unique steric configuration; potential enzyme inhibitor |
| Similar Pyrazolo Derivative A | Different substituents; less potent against specific targets |
| Similar Pyrazolo Derivative B | Lacks the cyclopentyl group; different biological profile |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, including cyclocondensation of substituted hydrazines with β-keto esters, followed by functionalization of the core structure. Key steps include:
- Cyclopentyl introduction : Use of cyclopentyl halides or alcohols under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80–100°C) to attach the cyclopentyl group to the pyrazole nitrogen .
- Carboxamide formation : Coupling the carboxylic acid intermediate with 2-methylpropylamine via EDCI/HOBt-mediated amidation in dichloromethane or DMF .
- Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) and LC-MS for molecular ion validation (expected [M+H]⁺ ~385 Da) .
- Purity analysis : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥98% purity. Thermal stability can be assessed via TGA/DSC (decomposition temperature >200°C suggested for storage) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays, given the structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations to prioritize lead optimization .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action and molecular targets of this compound?
- Methodological Answer :
- Target identification : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates, followed by mass spectrometry .
- Crystallography : Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes. Molecular docking studies (AutoDock Vina) can predict interactions with active sites .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) affected in treated cells .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency and selectivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or 2-methylpropyl (e.g., tert-butyl) groups to assess steric effects on target binding .
- Bioisosteric replacement : Replace the pyrazole core with imidazo[1,2-a]pyridine and compare activity profiles .
- Selectivity optimization : Test analogs against off-target kinases (e.g., Src, Abl) to minimize toxicity. Use kinome-wide profiling platforms (e.g., DiscoverX) .
Q. How should contradictory data in biological activity or physicochemical properties be resolved?
- Methodological Answer :
- Bioactivity validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement .
- Solubility conflicts : Compare experimental solubility (shake-flask method in PBS pH 7.4) with computational predictions (LogP via ChemAxon). Adjust formulations using co-solvents (e.g., PEG-400) .
- Metabolic stability : Perform microsomal stability assays (human liver microsomes, NADPH) to resolve discrepancies between in vitro and in vivo half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
